Glycine beta-naphthylamide

Description

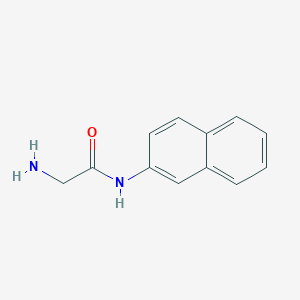

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-naphthalen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKGUZNUTMWZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388461 | |

| Record name | Glycine-beta-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716-94-9 | |

| Record name | Glycine-beta-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 716-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Glycine β-Naphthylamide and its Analogs: A Technical Guide to their Application in Biochemical and Microbiological Assays

Abstract

Glycine β-naphthylamide and its amino acid-conjugated counterparts have long served as indispensable tools in the realm of biochemistry and microbiology. These synthetic substrates provide a versatile platform for the detection and characterization of a wide range of proteolytic enzymes, primarily aminopeptidases. This technical guide offers an in-depth exploration of the core principles, methodologies, and advanced applications of β-naphthylamide-based substrates. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful reagents for enzyme activity assays, kinetic analysis, and microbial identification. The guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Chemical Foundation and Mechanism of Action

Amino acid β-naphthylamides are chromogenic and fluorogenic substrates designed to assay the activity of peptidases that cleave amino acids from the N-terminus of proteins and peptides. The fundamental structure consists of an amino acid (such as glycine, leucine, or pyroglutamic acid) linked to a β-naphthylamine moiety via an amide bond.

The utility of these substrates lies in the enzymatic hydrolysis of this amide bond. The target peptidase recognizes the amino acid residue and cleaves the bond, releasing the free amino acid and β-naphthylamine. The liberated β-naphthylamine is the reporter molecule, and its detection forms the basis of the assay.

The detection of β-naphthylamine can be achieved through two primary methods:

-

Colorimetric (Chromogenic) Detection: The free β-naphthylamine is coupled with a diazonium salt, such as Fast Garnet GBC or Fast Blue B, in a post-reaction step. This coupling reaction forms a highly colored azo dye, and the intensity of the color, measured spectrophotometrically, is directly proportional to the amount of β-naphthylamine released and thus to the enzyme's activity[1].

-

Fluorometric Detection: β-naphthylamine itself is a fluorescent molecule. Upon its release, it can be directly quantified using a fluorometer. This method offers significantly higher sensitivity compared to colorimetric detection, making it suitable for assays with low enzyme concentrations or for high-throughput screening applications[2][3].

The choice between colorimetric and fluorometric detection depends on the required sensitivity, the presence of interfering substances, and the available instrumentation.

Core Application: Aminopeptidase Activity Assays

A primary application of substrates like Glycine β-naphthylamide and, more commonly, L-Leucine β-naphthylamide, is the quantification of aminopeptidase activity from a multitude of biological sources, including purified enzymes, cell lysates, tissue homogenates, and even snake venoms[2][4][5].

Principle of the Aminopeptidase Assay

The assay is based on the enzymatic cleavage of the N-terminal amino acid from the β-naphthylamide conjugate. The rate of β-naphthylamine release is a direct measure of the aminopeptidase activity.

Causality in Experimental Design

-

Substrate Selection: The choice of the amino acid conjugate is critical for targeting the specific aminopeptidase of interest. For instance, L-Leucine β-naphthylamide is a classic substrate for Leucine Aminopeptidase (LAP)[5], while Glycine β-naphthylamide is preferred for enzymes with a high specificity for glycine residues, such as glycyl aminopeptidase[4][6][7]. The substrate concentration should ideally be at or above the Michaelis constant (Km) to ensure the reaction rate is proportional to the enzyme concentration.

-

Buffer and pH: The optimal pH for the enzymatic reaction is crucial for maximal activity and must be determined empirically for each enzyme. Most aminopeptidases exhibit optimal activity at neutral to slightly alkaline pH (pH 7.0-8.5)[4][7].

-

Controls: Proper controls are essential for a self-validating system. These include:

-

Substrate Blank: A reaction mixture without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

-

Enzyme Blank: A reaction mixture without the substrate to measure any intrinsic absorbance or fluorescence of the enzyme preparation.

-

Inhibitor Control: If screening for inhibitors, a control with a known inhibitor confirms the assay's ability to detect inhibition.

-

Detailed Experimental Protocol: Colorimetric Leucine Aminopeptidase (LAP) Assay

This protocol provides a step-by-step methodology for a standard colorimetric LAP assay.

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate Stock Solution: 10 mM L-Leucine β-naphthylamide hydrochloride in deionized water or DMSO. Store protected from light at -20°C[3][8].

-

Enzyme Solution: Purified LAP or a biological sample containing LAP activity, diluted in Assay Buffer.

-

Coupling Reagent: 0.1% (w/v) Fast Garnet GBC salt solution in 1 M acetate buffer, pH 4.2, containing 10% Tween 20[1]. Prepare fresh.

-

Standard: β-naphthylamine solution (e.g., 1 mM in ethanol) for generating a standard curve.

Procedure:

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

X µL of Assay Buffer

-

Y µL of Enzyme Solution

-

Z µL of Substrate Stock Solution to initiate the reaction.

-

The final volume should be consistent across all wells (e.g., 100 µL). The final substrate concentration should typically be in the range of 0.1-1 mM.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the Coupling Reagent to each well.

-

Incubation for Color Development: Incubate the plate at room temperature for 10-15 minutes to allow for color development.

-

Measurement: Measure the absorbance at 525 nm using a microplate reader[1].

-

Quantification: Calculate the amount of β-naphthylamine released by comparing the absorbance values of the samples to a standard curve generated using known concentrations of β-naphthylamine.

Visualization of the Experimental Workflow

Caption: Workflow for a colorimetric aminopeptidase assay.

Application in Microbiology: Rapid Bacterial Identification

Derivatives of β-naphthylamide are widely used in clinical microbiology for the rapid, presumptive identification of bacteria. These tests are based on the detection of specific peptidase activities that are characteristic of certain bacterial species or groups.

The PYR Test: A Case Study

A prominent example is the L-pyrrolidonyl-β-naphthylamide (PYR) hydrolysis test. This test is used to identify Group A streptococci (Streptococcus pyogenes) and enterococci, both of which produce the enzyme L-pyrrolidonyl aminopeptidase (also known as pyrrolidonyl peptidase)[9].

Principle:

-

Bacteria are inoculated onto a disk or strip impregnated with L-pyrrolidonyl-β-naphthylamide.

-

If the bacteria produce L-pyrrolidonyl aminopeptidase, the substrate is hydrolyzed, releasing β-naphthylamine.

-

A developing reagent, typically p-dimethylaminocinnamaldehyde, is added.

-

The reagent reacts with the free β-naphthylamine to produce a red or bright pink color, indicating a positive result.

The PYR test is a valuable tool for differentiating enterococci from other streptococci and for the presumptive identification of S. pyogenes[9]. Similar tests using different amino acid-β-naphthylamide substrates can be employed to create a biochemical profile for bacterial identification[10][11].

Logical Flow of Microbial Identification using β-Naphthylamide Substrates

Caption: Logical workflow for the PYR test in bacterial identification.

Advanced Applications and Data Interpretation

Enzyme Kinetics and Inhibitor Screening

β-Naphthylamide substrates are excellent tools for determining key kinetic parameters of enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). By measuring the initial reaction rates at varying substrate concentrations, a Michaelis-Menten plot can be generated. For example, the Km of a glycyl aminopeptidase from Actinomucor elegans for glycine-β-naphthylamine was determined to be 0.24 mM[4][7].

This kinetic information is invaluable in drug discovery for screening compound libraries to identify potential enzyme inhibitors. A decrease in the rate of β-naphthylamine production in the presence of a test compound indicates inhibitory activity.

Data Presentation: Comparative Enzyme Kinetics

| Substrate | Enzyme | Source Organism | Km (mM) | Optimal pH | Reference |

| Glycine-β-naphthylamide | Glycyl aminopeptidase | Actinomucor elegans | 0.24 | 8.0 | [4][7] |

| Proline-β-naphthylamide | Proline-β-naphthylamidase | Porcine intestinal mucosa | - | ~9.0 | [12] |

| L-Leucine-β-naphthylamide | Leucine aminopeptidase | Escherichia coli | - | - | |

| Arginine-β-naphthylamide | Aminopeptidase | Bovine Leukocytes | - | 7.0 | [1] |

Note: Km values are not always reported in all publications.

Fluorometric Assays for Enhanced Sensitivity

For applications requiring higher sensitivity, such as detecting low levels of enzyme activity or in high-throughput screening, fluorometric assays are superior. The intrinsic fluorescence of β-naphthylamine (excitation ~335 nm, emission ~410 nm) allows for direct measurement. Furthermore, derivatives like L-Leucine 4-methoxy-β-naphthylamide have been developed for intracellular analysis of protease activities, offering altered fluorescence properties and cell permeability[13].

The principle of the fluorometric assay is similar to the colorimetric one, but instead of adding a coupling reagent, the fluorescence of the liberated β-naphthylamine is measured directly. This eliminates a step and often reduces the potential for interference from colored compounds in the sample.

Conclusion

Glycine β-naphthylamide and its extensive family of amino acid conjugates remain cornerstone reagents in the biochemical and microbiological laboratory. Their versatility, coupled with the straightforward and adaptable nature of the detection methods, ensures their continued relevance. From fundamental research into enzyme kinetics to the rapid and reliable identification of pathogenic bacteria, these substrates provide a robust and validated system for probing the world of proteolytic enzymes. By understanding the underlying chemical principles and the critical parameters of the assay design, researchers can effectively harness the power of β-naphthylamide substrates to advance their scientific inquiries.

References

- L-Leucine β-naphthylamide 732-85-4 - Sigma-Aldrich. Sigma-Aldrich.

- L-Leucine β-naphthylamide - Chem-Impex. Chem-Impex.

- Fluorometric assay using naphthylamide substrates for assessing novel venom peptidase activities - PubMed. PubMed.

- Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa - PubMed. PubMed.

- Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed. PubMed.

- [ON THE USE OF L-LEUCINE-BETA-NAPHTHYLAMIDE AS A SPECIFIC SUBSTRATE FOR DETERMINATION OF LEUCINE AMINOPEPTIDASE] - PubMed. PubMed.

- Aminopeptidase Substrates | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- Sensitive and selective detection of glycine betaine using curcumin-based fluorescent molecule with real sample analysis. Journal of the Iranian Chemical Society.

- [Study on the properties of a novel glycine amino peptidase from Actinomucor elegans]. Sheng Wu Gong Cheng Xue Bao.

- L-Leucine beta-naphthylamide hydrochloride - GoldBio. GoldBio.

- L-Leucine β-naphthylamide leucineaminopeptidasesubstrate 893-36-7 - Sigma-Aldrich. Sigma-Aldrich.

- Gly-Phe beta-naphthylamide, Cathepsin C substr

- Chloride-insensitive, Glycine-Phenylalanine-Naphthylamide Hydrolysis at Neutral pH in Human Skin Fibroblasts - PubMed. PubMed.

- A new beta-naphthylamide substrate of p-guanidino-L-phenylalanine for trypsin and rel

- Leucine-beta-naphthylamide | C16H20N2O | CID 102475 - PubChem. PubChem.

- Glycine Assay Kit - Cell Biolabs, Inc. Cell Biolabs, Inc.

- Novel Aminopeptidase Speciˆc for Glycine from Actinomucor elegans - Taylor & Francis Online. Taylor & Francis Online.

- Use of the fluorescent weak acid dansylglycine to measure transmembrane proton concentr

- Purification and properties of a novel glycine amino peptidase from Actinomucor elegans and its potential applic

- Purification and Characterization of an Aminopeptidase from Bovine Leukocytes - J-Stage. J-Stage.

- L-Leucine 4-methoxy-β-naphthylamide (hydrochloride) (Leu-MNA, CAS Number: 4467-68-9) | Cayman Chemical. Cayman Chemical.

- Detecting Bacterial Glycine Endopeptidases with Boc-AAG-pNA: A Technical Guide - Benchchem. Benchchem.

- Novel naphthylamide derivatives as dual-target antifungal inhibitors: Design, synthesis and biological evalu

- Amino Acid-β-Naphthylamide Hydrolysis by Pseudomonas aeruginosa Arylamidase - PMC. PMC.

- Evaluation of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for the differentiation of members of the families Enterobacteriaceae and Vibrionaceae - PMC. PMC.

- A new chromogenic assay for the specific determin

- Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity - ResearchGate.

- Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria - PMC. PMC.

- Selective fluorescent detection of aspartic acid and glutamic acid employing dansyl hydrazine dextran conjug

- Value of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for identification of select gram-positive cocci - PubMed. PubMed.

- Identifying Bacteria Through Look, Growth, Stain and Strain. American Society for Microbiology.

- Microbial Metabolism of Amino Acids—Biologically Induced Removal of Glycine and the Resulting Fingerprint as a Potential Biosign

- Light-induced effects in glycine aqueous solution studied by Fourier transform infrared-emission spectroscopy and ultraviolet-visible spectroscopy - PubMed. PubMed.

- Glycine Assay Kit - Cell Biolabs, Inc. Cell Biolabs, Inc.

- Using Biochemistry to Identify Microorganisms | Microbiology - Lumen Learning. Lumen Learning.

- Biochemical Assays | Enzymatic & Kinetic Activity - Domainex. Domainex.

- Origin of Glycine from Acid Hydrolysis of the β-Lactam Antibiotic A16886B - PMC. PMC.

- Glycine insertion modulates the fluorescence properties : of Aequorea victoria green fluorescent protein : and its variants in their ambient environment - PMC. PMC.

- Antibacterial activity of glycine betaine analogues: involvement of osmoporters - PubMed. PubMed.

- CN102298023A - Detection method for glycine, and glycine detection kit - Google Patents.

- Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy - MDPI. MDPI.

- Inward-facing glycine residues create sharp turns in β -barrel membrane proteins - PMC. PMC.

- JEE Main 2025 (Online) 2nd April Evening Shift - ExamSIDE.Com. ExamSIDE.Com.

- N-Terminal glycine analysis for the determination of the proteolytic activity of thrombin - PubMed. PubMed.

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Fluorometric assay using naphthylamide substrates for assessing novel venom peptidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [ON THE USE OF L-LEUCINE-BETA-NAPHTHYLAMIDE AS A SPECIFIC SUBSTRATE FOR DETERMINATION OF LEUCINE AMINOPEPTIDASE] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Study on the properties of a novel glycine amino peptidase from Actinomucor elegans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and properties of a novel glycine amino peptidase from Actinomucor elegans and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-Leucine β-naphthylamide leucineaminopeptidasesubstrate 893-36-7 [sigmaaldrich.com]

- 9. Value of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for identification of select gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for the differentiation of members of the families Enterobacteriaceae and Vibrionaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using Biochemistry to Identify Microorganisms | Microbiology [courses.lumenlearning.com]

- 12. Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

Glycine β-Naphthylamide: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Glycine β-naphthylamide. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles governing its use as a powerful diagnostic and research tool. We will explore its utility in enzymatic assays, with a particular focus on microbial identification and the quantification of aminopeptidase activity, supported by detailed experimental protocols and an understanding of the underlying biochemical mechanisms.

Introduction: The Role of Glycine β-Naphthylamide in Biochemical Analysis

Glycine β-naphthylamide (GβN), also referred to as glycyl-2-naphthylamide, is a synthetic substrate pivotal for the detection of L-glycine aminopeptidase activity. Its application spans various scientific disciplines, from clinical microbiology to enzymology and proteomics research.[1] The core utility of this compound lies in its elegant design: upon enzymatic cleavage of the amide bond, it releases β-naphthylamine, a molecule that can be readily detected through fluorometric or chromogenic methods. This enzymatic liberation of a reporter molecule forms the basis of numerous qualitative and quantitative assays, enabling the rapid identification of specific microorganisms and the detailed study of enzyme kinetics.

Chemical Properties and Structure

A fundamental understanding of the physicochemical characteristics of Glycine β-naphthylamide is essential for its effective use in the laboratory. These properties influence its solubility, stability, and reactivity, which are critical for assay design and optimization.

Chemical Structure

The molecular architecture of Glycine β-naphthylamide features a glycine molecule covalently linked through an amide bond to the second position of a naphthalene ring.[2]

Figure 1: 2D chemical structure of Glycine β-naphthylamide.

Physicochemical Data

The key physicochemical properties of Glycine β-naphthylamide are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2][3] |

| Molecular Weight | 200.24 g/mol | [1][2][3] |

| Appearance | White to off-white or beige powder | [3] |

| Melting Point | 120 - 124 °C | [3] |

| Solubility | Soluble in water, slightly soluble in ethanol | |

| CAS Number | 716-94-9 | [1][2][3] |

| PubChem CID | 3013990 | [2][3] |

Mechanism of Action: Enzymatic Cleavage and Signal Generation

The functionality of Glycine β-naphthylamide as a substrate is centered on a two-step process: enzymatic hydrolysis followed by the detection of the liberated product.

Enzymatic Hydrolysis

Microorganisms or purified enzyme preparations containing L-glycine aminopeptidase catalyze the hydrolysis of the amide bond in Glycine β-naphthylamide. This enzymatic reaction specifically cleaves the bond between the glycine and the β-naphthylamine, releasing free β-naphthylamine.[4][5]

Signal Detection

The liberated β-naphthylamine serves as the reporter molecule and can be detected through two primary modalities:

-

Fluorometric Detection: β-Naphthylamine possesses intrinsic fluorescence, with an excitation wavelength of approximately 335 nm and an emission wavelength of around 410 nm. This allows for highly sensitive and continuous monitoring of enzyme activity.

-

Chromogenic Detection: In the presence of a diazonium salt, such as p-dimethylaminocinnamaldehyde, the free β-naphthylamine undergoes a coupling reaction to form a vividly colored azo dye.[6][7][8] The intensity of the resulting color is directly proportional to the concentration of liberated β-naphthylamine, providing a clear visual endpoint for the assay.

Figure 2: Generalized workflow of enzymatic assays using Glycine β-naphthylamide.

Experimental Protocols

The following protocols provide a detailed methodology for the utilization of Glycine β-naphthylamide in a common microbiological application.

Reagent Preparation

-

Glycine β-Naphthylamide Solution (0.1% w/v):

-

Dissolve 100 mg of Glycine β-naphthylamide in 100 mL of deionized water.

-

Warm gently if necessary to aid dissolution.

-

Store in a dark bottle at 2-8°C.

-

-

p-Dimethylaminocinnamaldehyde Reagent (1% w/v):

Protocol for the Presumptive Identification of Gardnerella vaginalis

This protocol outlines a rapid chromogenic assay for the presumptive identification of Gardnerella vaginalis, a bacterium associated with bacterial vaginosis.[9][10][11]

-

Inoculum Preparation: From a pure 18-24 hour culture on a suitable medium (e.g., blood agar), select several well-isolated colonies.

-

Substrate Impregnation: Place a sterile filter paper disc in a sterile petri dish and moisten it with a few drops of the 0.1% Glycine β-naphthylamide solution.

-

Inoculation: Using a sterile applicator stick or loop, heavily inoculate the moistened disc with the selected colonies.

-

Incubation: Incubate the disc at room temperature for 5-10 minutes.

-

Color Development: Add one drop of the 1% p-dimethylaminocinnamaldehyde reagent to the inoculated area of the disc.

-

Result Interpretation:

-

Positive Result: A rapid change in color to bright pink or cherry red within 1-2 minutes indicates the presence of L-glycine aminopeptidase activity, presumptive for Gardnerella vaginalis.[6][7]

-

Negative Result: The absence of a color change or the development of a faint, insignificant pink color is considered a negative result.[6]

-

Figure 3: Step-by-step workflow for the presumptive identification of Gardnerella vaginalis using Glycine β-naphthylamide.

Applications in Research and Drug Development

The utility of Glycine β-naphthylamide extends beyond routine diagnostics into more advanced research and development applications.

-

Enzyme Kinetics and Characterization: The fluorometric assay is particularly well-suited for detailed kinetic studies of aminopeptidases, enabling the determination of key parameters such as Kₘ and k꜀ₐₜ.[5]

-

High-Throughput Screening (HTS) for Inhibitor Discovery: The simplicity and robustness of both detection methods make them amenable to high-throughput screening of compound libraries to identify novel inhibitors of aminopeptidases. This is of significant interest in the development of new therapeutics for infectious diseases and oncology.

-

Proteomics and Substrate Specificity Studies: Glycine β-naphthylamide and its analogs are valuable tools for profiling the substrate specificity of various proteases and for characterizing their activity in complex biological samples.[1]

Conclusion

Glycine β-naphthylamide is a versatile and indispensable tool in the fields of microbiology, biochemistry, and drug discovery. Its well-defined chemical properties, coupled with straightforward and sensitive detection methods, provide a robust platform for the investigation of aminopeptidase activity. This guide has provided a comprehensive overview of its fundamental characteristics and practical applications, equipping researchers and scientists with the knowledge to effectively integrate this valuable substrate into their experimental workflows.

References

-

Microbe Notes. (2024, October 10). PYR Test: Principle, Media, Steps, Results, Uses. [Link]

-

Ito, K., et al. (Year). Novel Aminopeptidase Speciˆc for Glycine from Actinomucor elegans. J-Stage. [Link]

-

PubChem. Glycine beta-naphthylamide. National Center for Biotechnology Information. [Link]

- Google Patents. (Year).

-

National Center for Biotechnology Information. (Year). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. [Link]

-

National Center for Biotechnology Information. (Year). The laboratory diagnosis of bacterial vaginosis. [Link]

-

Wikipedia. (Year). p-Dimethylaminocinnamaldehyde. [Link]

-

PubMed. (1989, July 15). Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa. [Link]

-

PubMed. (1986, January). Value of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for identification of select gram-positive cocci. [Link]

-

MicrobiologyInfo.com. (2022, August 10). PYR Test- Principle, Uses, Procedure and Result Interpretation. [Link]

-

Diagnostiki Athinon. Gardnerella vaginalis, Molecular Detection. [Link]

-

Wikipedia. Pyrrolidonyl-β-naphthylamide. [Link]

-

PubMed. (Year). Novel aminopeptidase specific for glycine from Actinomucor elegans. [Link]

-

Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

-

ResearchGate. (Year). Original Article Antimicrobial susceptibility and vaginolysin in Gardnerella vaginalis from healthy and bacterial vaginosis diag. [Link]

-

J-Stage. (1984, January 30). Purification and Characterization of an Aminopeptidase from Bovine Leukocytes. [Link]

-

Grokipedia. (2026, January 3). p-Dimethylaminocinnamaldehyde. [Link]

-

Journal of Pharmaceutical Negative Results. (Year). Diagnosis of Gardnerella Vaginalis Isolated from Vaginal Discharge of Women in Babylon Province. [Link]

-

PubMed. (Year). [Study on the properties of a novel glycine amino peptidase from Actinomucor elegans]. [Link]

-

OnlineNigeria.com. (Year). Laboratory diagnosis of gardnerella vaginalis vaginosis. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Glycine beta-naphthylamide | C12H12N2O | CID 3013990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Pyrrolidonyl-β-naphthylamide - Wikipedia [en.wikipedia.org]

- 9. Gardnerela vaginalis, Molecular Detection - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]

- 10. researchgate.net [researchgate.net]

- 11. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

Glycine β-Naphthylamide as a Chromogenic Substrate: A Technical Guide to Its Principles and Applications in Enzymology

This guide provides an in-depth exploration of Glycine β-Naphthylamide (Gly-βNA), a key chromogenic substrate for the detection and quantification of aminopeptidase activity. Designed for researchers, scientists, and drug development professionals, this document elucidates the core biochemical principles, discusses enzymatic specificity, presents validated experimental protocols, and offers field-proven insights into its practical applications.

The Core Principle: A Two-Stage Reaction Mechanism

The utility of Glycine β-naphthylamide as a chromogenic substrate lies in a two-stage enzymatic and chemical process. The substrate itself, Gly-βNA, is a colorless compound. Its transformation into a detectable, colored product is contingent upon the specific enzymatic activity of an aminopeptidase.

Stage 1: Enzymatic Hydrolysis

The foundational step is the hydrolysis of the amide bond linking the glycine residue to the β-naphthylamine moiety. This reaction is catalyzed by aminopeptidases, particularly those exhibiting specificity for an N-terminal glycine. The enzymatic cleavage releases two products: free glycine and the aromatic amine, β-naphthylamine.[1][2]

Stage 2: Chromogenic Development (Azo Coupling)

The liberated β-naphthylamine is the key to color formation, but it is not inherently colored. To generate a visible signal, a secondary chemical reaction is required. This is typically an azo coupling reaction where the primary aromatic amine (β-naphthylamine) reacts with a diazonium salt (e.g., Fast Garnet GBC or a similar coupling reagent) in an acidic environment. This reaction forms a highly colored and stable azo dye, whose concentration is directly proportional to the amount of β-naphthylamine released and, therefore, to the aminopeptidase activity in the sample.[3] The intensity of the resulting color can be quantified spectrophotometrically.[4]

Enzymatic Specificity and Kinetics

Gly-βNA is primarily a substrate for aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides.[5] However, its efficiency as a substrate varies significantly depending on the specific enzyme.

Substrate Specificity

The substrate is most efficiently hydrolyzed by enzymes with a high affinity for N-terminal glycine residues, often referred to as glycyl aminopeptidases.[6] Studies on a novel glycine aminopeptidase from Actinomucor elegans demonstrated significantly higher activity with Gly-βNA compared to other aminoacyl-β-naphthylamides.[1][6] This specificity is crucial for differentiating enzyme activities within complex biological samples.

Quantitative Enzyme Kinetics

The interaction between an enzyme and Gly-βNA can be characterized by standard kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). For the glycine aminopeptidase from Actinomucor elegans, the Kₘ for Gly-βNA was determined to be 0.24 mmol/L, with a corresponding kcat of 100.8 s⁻¹.[1] This low Kₘ value indicates a high affinity of the enzyme for this substrate.

| Substrate | Relative Hydrolysis Rate (%) | Kₘ (mmol/L) | kcat (s⁻¹) |

| Glycine-β-naphthylamide | 100 | 0.24 | 100.8 |

| Alanine-β-naphthylamide | <20 | N/D | N/D |

| Methionine-β-naphthylamide | <20 | N/D | N/D |

| Leucine-β-naphthylamide | <20 | N/D | N/D |

| Arginine-β-naphthylamide | <20 | N/D | N/D |

| Serine-β-naphthylamide | <20 | N/D | N/D |

| Proline-β-naphthylamide | No Activity | N/D | N/D |

| Valine-β-naphthylamide | No Activity | N/D | N/D |

| Data synthesized from studies on glycine aminopeptidase from Actinomucor elegans.[1][6] N/D: Not Determined. |

Applications in Scientific Research

The principle of Gly-βNA hydrolysis is leveraged in several key research areas:

-

Microbiological Identification: Many bacterial species express unique cell-surface aminopeptidases. Gly-βNA can be incorporated into rapid diagnostic tests to presumptively identify microorganisms based on their ability to hydrolyze the substrate. For instance, the PYR test, which uses a similar naphthylamide-based substrate (L-pyrrolidonyl-β-naphthylamide), is a standard method for identifying group A streptococci and enterococci.[7][8]

-

Enzyme Characterization: During the purification and characterization of novel aminopeptidases, Gly-βNA serves as a reliable and convenient substrate to track enzyme activity across chromatography fractions and to determine biochemical properties like pH and temperature optima.[1][6]

-

Drug Discovery: The assay can be adapted for high-throughput screening (HTS) of compound libraries to identify potential inhibitors of specific aminopeptidases, which are targets for various diseases.

A Validated Experimental Protocol: Aminopeptidase Activity Assay

This section provides a self-validating protocol for the quantification of aminopeptidase activity. The inclusion of proper controls is essential for trustworthy data.

Required Materials

-

Reagents:

-

Glycine β-naphthylamide (Substrate Stock): 10 mM in DMSO or ethanol.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.[1]

-

Enzyme Sample: Purified enzyme or biological lysate diluted in Assay Buffer.

-

Coupling Reagent: Fast Garnet GBC solution (e.g., 1 mg/mL in 0.1 M Acetate Buffer, pH 4.2, containing 10% Tween 20). Prepare fresh.

-

Stop Solution: 30% Acetic Acid.

-

-

Equipment:

Experimental Workflow

Step-by-Step Methodology

-

Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Test Wells: 50 µL Assay Buffer + 20 µL Enzyme Sample.

-

Negative Control (No Enzyme): 70 µL Assay Buffer.

-

Blank (No Substrate): 50 µL Assay Buffer + 20 µL Enzyme Sample.

-

-

Pre-incubation: Pre-warm the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Reaction Initiation: Add 30 µL of 10 mM Gly-βNA substrate stock to the "Test Wells" and "Negative Control" wells. Add 30 µL of DMSO/ethanol to the "Blank" wells. Mix gently.

-

Enzymatic Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C. The optimal time should be determined empirically to ensure the reaction remains in the linear range.

-

Color Development: Add 50 µL of freshly prepared Coupling Reagent to all wells. Mix and incubate at room temperature for 15 minutes.

-

Stopping the Reaction: (Optional) Add 50 µL of 30% Acetic Acid to stabilize the color.

-

Measurement: Read the absorbance of the plate at the appropriate wavelength for the formed azo dye (typically between 520 nm and 550 nm).

Data Analysis and Critical Considerations

Data Analysis

-

Correct for Blank: Subtract the average absorbance of the "Blank" wells from the "Test Wells" and "Negative Control" wells.

-

Determine Net Absorbance: The true signal is the blank-corrected absorbance of the "Test Wells" minus the blank-corrected absorbance of the "Negative Control" wells.

-

Quantification: Enzyme activity can be quantified by comparing the net absorbance to a standard curve generated with known concentrations of β-naphthylamine.

Field-Proven Insights and Precautions

-

Substrate Inhibition: Be aware of potential substrate inhibition at high concentrations of Gly-βNA. As observed with the Actinomucor elegans enzyme, concentrations above 2 mmol/L led to a decrease in activity.[1] It is crucial to determine the optimal substrate concentration for your specific enzyme.

-

pH and Temperature Optima: Aminopeptidase activity is highly dependent on pH and temperature. The optimal conditions for the enzyme from Actinomucor elegans were pH 8.0 and 30°C.[1] These parameters must be optimized for each new enzyme system.

-

Safety and Handling: The reaction product, β-naphthylamine (also known as 2-naphthylamine), is a recognized human carcinogen and its use is strictly regulated.[9][10][11][12] All handling of reagents and waste must be performed in accordance with institutional safety protocols, including the use of appropriate personal protective equipment (PPE) and disposal procedures.

Conclusion

Glycine β-naphthylamide is a valuable and specific chromogenic substrate for the study of aminopeptidases. Its two-stage mechanism, involving enzymatic cleavage followed by chemical color development, provides a robust and quantifiable method for measuring enzyme activity. By understanding the underlying principles, adhering to validated protocols, and being mindful of critical considerations such as substrate specificity and safety, researchers can effectively leverage this tool for applications ranging from microbial identification to enzyme kinetics and inhibitor screening.

References

-

PeptaNova GmbH. (n.d.). Aminopeptidase Substrates. Retrieved from [Link]

- Gomori, G. (1954). Chromogenic substrates for aminopeptidase. Proceedings of the Society for Experimental Biology and Medicine, 87(3), 559-61. doi: 10.3181/00379727-87-21443

- Goldstein, T. P., Plapinger, R. E., Nachlas, M. M., & Seligman, A. M. (1963). Synthesis of Chromogenic Substrates for the Assay of Aminopeptidase Activity. Journal of Medicinal Chemistry.

-

Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. Retrieved from [Link]

-

[Study on the properties of a novel glycine amino peptidase from Actinomucor elegans]. (n.d.). PubMed. Retrieved from [Link]

- Miyauchi, K., Sugiura, M., & Moriyama, A. (1984). Purification and Characterization of an Aminopeptidase from Bovine Leukocytes. Journal of the Agricultural Chemical Society of Japan.

- Fleisher, G. A., Pankow, M., & Warmka, C. (1964). Leucine aminopeptidase in human serum: comparison of hydrolysis of L-leucylglycine and L-leucyl-beta-naphthylamide. Clinica Chimica Acta, 9, 259-68. doi: 10.1016/0009-8981(64)90105-6

- Dou, P., Zhang, W., Jiang, Z., Li, L., & Yi, L. (2006). Novel aminopeptidase specific for glycine from Actinomucor elegans. Journal of Bioscience and Bioengineering, 102(4), 309-14. doi: 10.1263/jbb.102.309

-

Occupational Safety and Health Administration. (n.d.). N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). Retrieved from [Link]

- Williams, C. H. (1990). Visual detection of peptidase activity using fluorogenic substrates in a microtiter plate assay. Analytical Biochemistry, 187(2), 298-301. doi: 10.1016/0003-2697(90)90298-n

- Kinana, A. D., Vargiu, A. V., & Nikaido, H. (2016). Aminoacyl β-naphthylamides as substrates and modulators of AcrB multidrug efflux pump. Proceedings of the National Academy of Sciences of the United States of America, 113(5), 1436-41. doi: 10.1073/pnas.1524314113

- Kikuchi, G., Motokawa, Y., Yoshida, T., & Hiraga, K. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 84(7), 246-63. doi: 10.2183/pjab.84.246

- Smith, E. L., & Hill, R. L. (1964). The hydrolysis of amino acyl-beta-naphthylamides by plasma aminopeptidases. Biochemical and Biophysical Research Communications, 16(2), 135-40. doi: 10.1016/0006-291x(64)90350-x

-

EBSCO Information Services. (n.d.). 2-Naphthylamine and cancer. Retrieved from [Link]

-

DC Fine Chemicals. (2023). Chromogenic Substrates Overview. Retrieved from [Link]

-

Wikipedia. (n.d.). Glycine cleavage system. Retrieved from [Link]

- Kikuchi, G., Motokawa, Y., Yoshida, T., & Hiraga, K. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy. Series B, Physical and Biological Sciences, 84(7), 246-263.

- Chen, N., & Jiang, Y. (2017). The metabolism and biotechnological application of betaine in microorganism. World Journal of Microbiology and Biotechnology, 33(9), 173. doi: 10.1007/s11274-017-2341-3

-

ResearchGate. (n.d.). PROTOCOL: Extraction and determination of glycine betaine. Retrieved from [Link]

- International Agency for Research on Cancer. (2012). 2-NAPHTHYLAMINE. In Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. Lyon (FR): IARC.

- Kikuchi, G., Motokawa, Y., Yoshida, T., & Hiraga, K. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy, Series B, 84(7), 246-263.

- Hanson, H., Bohley, P., & Mannsfeldt, H. G. (1963). [ON THE USE OF L-LEUCINE-BETA-NAPHTHYLAMIDE AS A SPECIFIC SUBSTRATE FOR DETERMINATION OF LEUCINE AMINOPEPTIDASE]. Clinica Chimica Acta, 8, 555-64. doi: 10.1016/0009-8981(63)90104-9

-

Taylor & Francis. (n.d.). Glycine cleavage system – Knowledge and References. Retrieved from [Link]

-

NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]

- Riley, P. S., & Behal, F. J. (1971). Amino Acid-β-Naphthylamide Hydrolysis by Pseudomonas aeruginosa Arylamidase. Journal of Bacteriology, 105(3), 747-752.

- Allen, M. P., & Garner, W. H. (1988). Hydrolysis of dansyl-peptide substrates by leucine aminopeptidase: origin of dansyl fluorescence changes during hydrolysis. Biochemistry, 27(14), 5054-61. doi: 10.1021/bi00414a016

- Zdziennicka, A., Sadowski, Z., & Chylewska, A. (2019). Biological Activity of Glycine and Alanine Derivatives of Quaternary Ammonium Salts (QASs) Against Micro-Organisms. Journal of Applied Microbiology, 127(6), 1673-1685. doi: 10.1111/jam.14442

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - beta-Naphthylamine. Retrieved from [Link]

- Thapa, S., Szeto, J., & Marzook, S. (2021). Inward-facing glycine residues create sharp turns in β-barrel membrane proteins. Biophysical Journal, 120(17), 3644-3654.

-

National Center for Biotechnology Information. (n.d.). 2-Naphthylamine. PubChem Compound Database. Retrieved from [Link]

- D'Souza-Ault, M. R., Smith, L. T., & Smith, G. M. (1993). Roles of N-acetylglutaminylglutamine amide and glycine betaine in adaptation of Pseudomonas aeruginosa to osmotic stress. Applied and Environmental Microbiology, 59(2), 473-478.

- Pugacheva, I. B., Valiulis, R. A., Vasenev, V. I., Surova, I. A., & Stepanov, V. M. (1971). [Hydrolysis of porcine pepsin peptides by crystalline lens leucine aminopeptidase]. Biokhimiia, 36(4), 848-50.

-

protocols.io. (2021). 0.05 M Glycine. Retrieved from [Link]

-

ResearchGate. (n.d.). Leucine Aminopeptidase (Bovine Lens). Retrieved from [Link]

-

Applied Biological Materials Inc. (2023). De-granulation (β-hexosaminidase) Assay Protocol. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910 - General Industry. Retrieved from [Link]

- Wellstood-Nuesse, S. (1985). Value of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for identification of select gram-positive cocci. Journal of Clinical Microbiology, 22(6), 1059-60. doi: 10.1128/jcm.22.6.1059-1060.1985

-

Occupational Safety and Health Administration. (n.d.). 1926 - Safety and Health Regulations for Construction. Retrieved from [Link]

- Chagla, A. H., Borczyk, A. A., Aldom, J. E., Dalla Rosa, S., & Cole, D. D. (1990). Evaluation of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for the differentiation of members of the families Enterobacteriaceae and Vibrionaceae. Journal of Clinical Microbiology, 28(5), 1043-4. doi: 10.1128/jcm.28.5.1043-1044.1990

Sources

- 1. [Study on the properties of a novel glycine amino peptidase from Actinomucor elegans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LEUCINE AMINOPEPTIDASE IN HUMAN SERUM: COMPARISON OF HYDROLYSIS OF L-LEUCYLGLYCINE AND L-LEUCYL-BETA-NAPHTHYLAMIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ncert.nic.in [ncert.nic.in]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. Chromogenic substrates for aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Value of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for identification of select gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for the differentiation of members of the families Enterobacteriaceae and Vibrionaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]

- 10. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - beta-Naphthylamine [cdc.gov]

- 12. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to Glycine β-Naphthylamide in Enzyme Assays

Foreword: The Quiet Revolution of Chromogenic Substrates

In the landscape of scientific research, progress is often marked by groundbreaking discoveries and disruptive technologies. Yet, the bedrock of these advancements frequently lies in the refinement of fundamental tools and methodologies. The development of chromogenic and fluorogenic enzyme substrates represents one such quiet revolution, providing researchers with a visual and quantifiable means to probe the intricate world of enzymatic reactions. Among these, Glycine β-naphthylamide has carved a niche as a robust and reliable tool for the characterization of specific peptidases. This guide provides an in-depth exploration of the discovery, history, and application of this unassuming yet powerful molecule, offering both foundational knowledge and practical insights for researchers, scientists, and drug development professionals.

The Genesis of a Chromogenic Tool: A Historical Perspective

The utility of β-naphthylamide derivatives as enzyme substrates emerged from the broader field of histochemistry, where the localization of enzyme activity within tissues was a primary objective. The foundational work in the mid-20th century on the synthesis and enzymatic hydrolysis of various amino acid and dipeptide β-naphthylamides laid the groundwork for their application in biochemical assays. A pivotal 1965 publication by Glenner, Cohen, and Folk detailed the preparation of a suite of these compounds, demonstrating their potential as substrates for peptidases.[1] This research was instrumental in establishing the principle of using a colorless substrate that, upon enzymatic cleavage, releases a chromogenic or fluorogenic leaving group—in this case, β-naphthylamine.

The evolution of chromogenic media for microbiology in the following decades further underscored the value of enzyme-specific substrates for identification and characterization.[2][3] While a singular "discovery" paper for Glycine β-naphthylamide as a premier substrate is not readily identifiable, its adoption grew organically from this body of work as researchers sought substrates with varying specificities to dissect the complex families of proteolytic enzymes. Early studies distinguished between different aminopeptidases based on their differential hydrolysis of various aminoacyl-β-naphthylamides, including L-leucyl-β-naphthylamide.[4][5] The investigation of enzymes with a high specificity for glycine at the N-terminus naturally led to the synthesis and application of Glycine β-naphthylamide.

The Underlying Principle: Mechanism of Enzymatic Hydrolysis

Glycine β-naphthylamide is a synthetic substrate designed to mimic the natural peptide linkage cleaved by certain exopeptidases, primarily aminopeptidases. The molecule consists of a glycine residue linked to a β-naphthylamine moiety via an amide bond. In its intact form, the substrate is colorless and non-fluorescent.

The core of the assay lies in the enzymatic hydrolysis of this amide bond. Aminopeptidases that recognize an N-terminal glycine residue will bind to the substrate and catalyze the cleavage of the bond between the glycine and the β-naphthylamine. This reaction releases two products: free glycine and 2-naphthylamine (also known as β-naphthylamine).[6]

The liberated 2-naphthylamine is the key to detection. This aromatic amine possesses inherent fluorescence and can also be converted into a colored product through a secondary chemical reaction, allowing for both fluorometric and colorimetric quantification.

Caption: Enzymatic cleavage of Glycine β-naphthylamide.

Synthesis of Glycine β-Naphthylamide: A Preparative Overview

The synthesis of Glycine β-naphthylamide is a multi-step process that begins with the preparation of 2-naphthylamine, a known carcinogen that requires careful handling.[7] The general approach for synthesizing amino acid β-naphthylamides involves the coupling of a protected amino acid with 2-naphthylamine, followed by deprotection.

A common synthetic route involves:

-

Protection of Glycine: The amino group of glycine is protected, often with a carbobenzyloxy (Cbz) or t-butoxycarbonyl (Boc) group, to prevent self-polymerization during the subsequent coupling reaction.

-

Activation of the Carboxyl Group: The carboxyl group of the protected glycine is activated to facilitate the formation of the amide bond. This can be achieved using various coupling reagents, such as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acid chloride.

-

Coupling Reaction: The activated, protected glycine is reacted with 2-naphthylamine to form the protected Glycine β-naphthylamide.

-

Deprotection: The protecting group is removed from the amino terminus to yield the final product, Glycine β-naphthylamide.

While specific, detailed industrial synthesis methods are proprietary, the principles are well-established in peptide chemistry.[8]

Experimental Application: A Step-by-Step Guide to Aminopeptidase Assay

This section provides a detailed protocol for a typical colorimetric assay of a glycine-specific aminopeptidase using Glycine β-naphthylamide.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0. The optimal pH should be determined empirically for the specific enzyme being studied.[9]

-

Substrate Stock Solution: 10 mM Glycine β-naphthylamide in dimethyl sulfoxide (DMSO). Store at -20°C in aliquots.

-

Enzyme Solution: Purified or partially purified enzyme diluted in assay buffer to a concentration that yields a linear reaction rate over the desired time course.

-

Color Development Reagent (Fast Garnet GBC): A fresh solution of a diazonium salt, such as Fast Garnet GBC, prepared according to the manufacturer's instructions. This reagent couples with the liberated 2-naphthylamine to produce a colored azo dye.

-

Stop Solution: 30% (v/v) acetic acid in water.

Assay Protocol

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

80 µL of Assay Buffer

-

10 µL of Enzyme Solution (or buffer for the blank)

-

-

Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the enzyme to equilibrate.

-

Initiation of Reaction: Add 10 µL of the Substrate Stock Solution to each well to initiate the reaction. The final substrate concentration will be 1 mM.

-

Incubation: Incubate the plate at the assay temperature for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.

-

Termination of Reaction: Add 50 µL of the Stop Solution to each well to quench the enzymatic reaction.

-

Color Development: Add 50 µL of the Color Development Reagent to each well.

-

Incubation for Color Development: Incubate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Read the absorbance at the appropriate wavelength for the specific azo dye formed (typically around 520-550 nm) using a microplate reader.

Caption: A typical experimental workflow for an aminopeptidase assay.

Data Analysis

The amount of 2-naphthylamine released is proportional to the measured absorbance. A standard curve using known concentrations of 2-naphthylamine should be prepared to convert absorbance units into the concentration of the product formed. From this, the enzyme activity can be calculated and expressed in standard units (e.g., µmol of product formed per minute per mg of protein).

Quantitative Insights and Substrate Specificity

The choice of Glycine β-naphthylamide as a substrate is dictated by the specificity of the enzyme under investigation. Many aminopeptidases exhibit a preference for certain N-terminal amino acids. For instance, leucine aminopeptidase (LAP) preferentially cleaves N-terminal leucine residues, and thus, L-leucyl-β-naphthylamide is a more suitable substrate for this enzyme.[4]

Conversely, enzymes like the glycyl aminopeptidase from Actinomucor elegans show a high degree of specificity for N-terminal glycine residues.[2][9] The kinetic parameters for this enzyme with Glycine β-naphthylamide highlight this preference.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| Glycyl Aminopeptidase | Glycine β-naphthylamide | 0.24 | 100.8 | 8.0 | 40 | [9] |

| (Actinomucor elegans) |

The significantly lower Km value for Glycine β-naphthylamide with this enzyme compared to other aminoacyl-β-naphthylamides indicates a higher binding affinity. This specificity is a critical consideration in experimental design, as the use of an inappropriate substrate can lead to an underestimation of enzyme activity or misleading results. For example, a study on proline-β-naphthylamidase showed that while it could hydrolyze Glycine β-naphthylamide, its efficiency was significantly lower compared to its preferred substrate, proline-β-naphthylamide.

Self-Validating Systems and Trustworthiness in Protocols

A well-designed enzyme assay using Glycine β-naphthylamide should incorporate self-validating controls to ensure the trustworthiness of the data. These include:

-

No-Enzyme Control (Blank): This control, containing all reaction components except the enzyme, accounts for any non-enzymatic hydrolysis of the substrate and provides the baseline for absorbance measurements.

-

Time-Course Experiment: Demonstrating that the rate of product formation is linear over the chosen incubation time confirms that the substrate is not depleted and the enzyme is stable under the assay conditions.

-

Enzyme Concentration-Dependence: A linear relationship between the reaction rate and the enzyme concentration validates that the assay is responsive to changes in enzyme levels.

-

Substrate Saturation Curve: Determining the Km and Vmax by measuring the reaction rate at varying substrate concentrations ensures that the assay is performed under saturating substrate conditions for maximal velocity measurements.

By including these controls, the researcher can be confident that the measured activity is a true representation of the enzyme's catalytic efficiency.

Conclusion: An Enduring Tool in the Scientist's Arsenal

Glycine β-naphthylamide, born from the convergence of organic synthesis and the need for visualizable biochemical reactions, has established itself as a valuable tool in enzymology. Its utility in characterizing glycine-specific aminopeptidases has contributed to our understanding of protein turnover, peptide processing, and microbial identification. While newer technologies and substrates continue to emerge, the simplicity, reliability, and cost-effectiveness of assays employing Glycine β-naphthylamide ensure its continued relevance. This guide has aimed to provide not just a protocol, but a deeper understanding of the history, principles, and practical considerations that underpin the use of this important chromogenic substrate, empowering researchers to employ it with confidence and scientific rigor.

References

-

Ma, X., Ito, K., Azmi, N., Huang, H. S., Fujii, M., & Yoshimoto, T. (2004). Purification and properties of a novel glycine amino peptidase from Actinomucor elegans and its potential application. Journal of Applied Microbiology, 97(4), 859-867. [Link]

-

Hardy Diagnostics. (2024, March 4). The Colorful History of Chromogenic Media. [Link]

-

Grant, D. A., & Hermon-Taylor, J. (1984). Specificity studies on enteropeptidase substrates related to the N-terminus of trypsinogen. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 788(3), 263-269. [Link]

- CN101704758A - Method for preparing 2-naphthylamine - Google P

-

Glenner, G. G., Cohen, L. A., & Folk, J. E. (1965). The enzymatic hydrolysis of amino acid beta-naphthylamides. I. Preparation of amino acid and dipeptide beta-naphthylamides. The Journal of Histochemistry and Cytochemistry, 13(1), 57-64. [Link]

-

Behal, F. J., Little, G. H., & Klein, R. A. (1969). A comparison of aminoacyl-β-naphthylamide hydrolases in extracts of human tissues. Biochimica et Biophysica Acta (BBA) - Enzymology, 178(1), 118-127. [Link]

- CN101704758B - Method for preparing 2-naphthylamine - Google P

-

Claeys, G., & Verhaegen, J. (1993). Chromogenic peptide substrate assays and their clinical applications. Clinical Chemistry and Laboratory Medicine, 31(8), 485-502. [Link]

-

Nagatsu, I., Nagatsu, T., Yamamoto, T., Glenner, G. G., & Mehl, J. W. (1984). Purification and Characterization of an Aminopeptidase from Bovine Leukocytes. Journal of Biochemistry, 95(1), 131-137. [Link]

-

Hopsu-Havu, V. K., & Rintola, P. (1979). Chloride-insensitive, Glycine-Phenylalanine-Naphthylamide Hydrolysis at Neutral pH in Human Skin Fibroblasts. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 360(11), 1673-1678. [Link]

-

Cell Biolabs, Inc. Glycine Assay Kit. [Link]

-

PrepChem.com. Synthesis of 2-naphthylamine. [Link]

-

Patterson, E. K., Hsiao, S. H., & Keppel, A. (1963). Studies on dipeptidases and aminopeptidases. I. Distinction between leucine aminopeptidase and enzymes that hydrolyze L-leucyl-beta-naphthylamide. The Journal of Biological Chemistry, 238, 3611-3620. [Link]

-

Wikipedia. 2-Naphthylamine. [Link]

-

Riley, P. S., & Behal, F. J. (1971). Amino Acid-β-Naphthylamide Hydrolysis by Pseudomonas aeruginosa Arylamidase. Journal of Bacteriology, 108(2), 809-816. [Link]

-

DC Fine Chemicals. (2023, June 15). Chromogenic Substrates Overview. [Link]

-

Tobe, H., Kojima, F., Aoyagi, T., & Umezawa, H. (1989). Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa. The Journal of Biological Chemistry, 264(20), 11847-11852. [Link]

-

O'Donoghue, A. J., & Craik, C. S. (2010). Global Identification of Peptidase Specificity by Multiplex Substrate Profiling. ACS Chemical Biology, 5(5), 451-460. [Link]

-

ResearchGate. 2-Naphthylamine. [Link]

-

Perry, J. D. (2017). A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics. Clinical Microbiology Reviews, 30(2), 449-479. [Link]

-

Ito, K., Ma, X., Azmi, N., Huang, H. S., Fujii, M., & Yoshimoto, T. (2003). Novel aminopeptidase specific for glycine from Actinomucor elegans. Bioscience, Biotechnology, and Biochemistry, 67(1), 83-88. [Link]

-

Gomori, G. (1954). Enzymatic Hydrolysis of Acyl Naphthylamines. Proceedings of the Society for Experimental Biology and Medicine, 85(4), 570-572. [Link]

Sources

- 1. A comparison of aminoacyl-β-naphthylamide hydrolases in extracts of human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Aminopeptidase activities present in tissues of Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 8. β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exogenous Application of Glycine Betaine Maintains Bioactive Compounds, Antioxidant Activity, and Physicochemical Attributes of Blood Orange Fruit During Prolonged Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]

Glycine beta-naphthylamide for detecting aminopeptidase activity

An In-Depth Technical Guide to the Application of Glycine β-Naphthylamide for Detecting Aminopeptidase Activity

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides an in-depth exploration of the use of Glycine β-naphthylamide (GβNA) as a chromogenic substrate for the detection and quantification of aminopeptidase activity. Aminopeptidases are a critical class of enzymes involved in a myriad of physiological and pathological processes, making their study essential for researchers, scientists, and drug development professionals. This document will delve into the core principles of the GβNA-based assay, its practical applications, and detailed, field-tested protocols. We will also explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of Aminopeptidases

Aminopeptidases (APs) are a ubiquitous class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are not merely cellular housekeepers; they play pivotal roles in a vast array of biological functions, including:

-

Protein Maturation and Degradation: APs are integral to the final stages of protein breakdown and the processing of protein precursors into their active forms.[1][2]

-

Signal Transduction: By modulating the activity of peptide hormones and neuropeptides, APs are key players in cellular signaling pathways.[1][2]

-

Cell-Cycle Control: Their involvement in the regulation of the cell cycle underscores their importance in normal cellular function and proliferation.[1][2]

-

Pathophysiological Processes: Dysregulation of aminopeptidase activity has been implicated in numerous diseases, including cancer, cardiovascular diseases, and renal dysfunction.[1][2][3][4] For instance, Aminopeptidase N (also known as CD13) is upregulated in many human cancers and is involved in tumor cell proliferation, invasion, and angiogenesis.[4][5]

Given their profound biological and clinical relevance, the accurate and sensitive detection of aminopeptidase activity is paramount for both basic research and the development of novel therapeutic interventions.

The Core of the Assay: Glycine β-Naphthylamide as a Substrate

The detection of aminopeptidase activity often relies on the use of synthetic substrates that, upon enzymatic cleavage, yield a readily detectable product. Glycine β-naphthylamide (GβNA) is a chromogenic substrate specifically designed for this purpose.[6][7][8]

The Chemical Principle

The GβNA assay is predicated on a straightforward enzymatic reaction. GβNA itself is a colorless compound. However, when an aminopeptidase cleaves the amide bond between the glycine residue and the β-naphthylamine moiety, it releases free β-naphthylamine.[9] This liberated β-naphthylamine can then be reacted with a chromogenic coupling agent, such as Fast Garnet GBC, to produce a colored azo dye.[10] The intensity of the resulting color is directly proportional to the amount of β-naphthylamine released, and thus, to the aminopeptidase activity in the sample.

Why Glycine? Substrate Specificity

The choice of the amino acid in the aminoacyl-β-naphthylamide substrate is critical for targeting specific aminopeptidases. While substrates like L-leucyl-β-naphthylamide are also common, GβNA is particularly useful for assaying aminopeptidases with a preference for smaller, neutral amino acids at the N-terminus.[6][11] For example, a novel glycyl aminopeptidase purified from Actinomucor elegans showed high specificity for hydrolyzing Gly-X bonds.[7][8][10]

Workflow Overview

The general workflow of a GβNA-based aminopeptidase assay is a multi-step process that requires careful execution to ensure accuracy and reproducibility.

In-Depth Experimental Protocol

This section provides a detailed, step-by-step protocol for a colorimetric aminopeptidase assay using GβNA. This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.

Reagent Preparation

-

Assay Buffer: 20 mM Tris-HCl, pH 7.0-8.0. The optimal pH should be determined empirically for the specific enzyme being studied.[7][10]

-

Substrate Stock Solution (GβNA): Prepare a 3 mM stock solution of Glycine β-naphthylamide in the assay buffer. Gentle warming may be required to fully dissolve the substrate.

-

Enzyme Solution: Prepare the enzyme sample (e.g., purified enzyme, cell lysate, tissue homogenate) in the assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined through preliminary experiments.

-

Coupling Agent (Fast Garnet GBC Solution): Prepare a 1 mg/mL solution of Fast Garnet GBC in 1 M acetate buffer (pH 4.0) containing 10% Triton X-100. This solution should be prepared fresh before use and protected from light.[10]

-

Standard (β-naphthylamine): Prepare a stock solution of β-naphthylamine in the assay buffer to generate a standard curve. A series of dilutions should be made to cover the expected range of product formation.

Assay Procedure

-

Reaction Setup: In a 96-well microtiter plate, add 80 µL of assay buffer to each well.

-

Substrate Addition: Add 10 µL of the 3 mM GβNA stock solution to each well.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring the reaction mixture to the optimal temperature.

-

Enzyme Addition: Add 10 µL of the enzyme solution to the sample wells. For the blank wells, add 10 µL of assay buffer instead of the enzyme solution.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the Fast Garnet GBC solution to each well.

-

Color Incubation: Incubate the plate at 37°C for a few minutes to allow for full color development.[10]

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[10]

Data Analysis

-

Standard Curve: Plot the absorbance values of the β-naphthylamine standards against their known concentrations to generate a standard curve.

-

Activity Calculation: Use the standard curve to determine the concentration of β-naphthylamine produced in each sample. The aminopeptidase activity can then be calculated using the following formula:

Activity (U/mL) = (Concentration of β-naphthylamine (µmol/L) x Total reaction volume (mL)) / (Incubation time (min) x Volume of enzyme solution (mL))

One unit (U) of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of β-naphthylamine per minute under the standard assay conditions.[10]

Quantitative Data Summary

| Parameter | Recommended Value | Reference |

| GβNA Concentration | 0.24 mM (Km value) | [7][8] |

| Optimal pH | 8.0 | [7][8] |

| Optimal Temperature | 40°C | [7][8] |

| Wavelength for Detection | 550 nm | [10] |

Causality and Experimental Choices: A Deeper Dive

As a Senior Application Scientist, it is crucial to understand not just the "how" but also the "why" behind each step of the protocol.

The Importance of Controls

-

Blank: The blank (without enzyme) is essential to subtract any background absorbance from the substrate or other components of the reaction mixture.

-

Positive Control: A known aminopeptidase can be used as a positive control to ensure that the assay is working correctly.

-

Negative Control: In the context of inhibitor screening, a negative control (without inhibitor) is necessary to determine the baseline enzyme activity.

Enzyme Concentration and Linearity

It is critical to ensure that the enzyme concentration and incubation time are within the linear range of the assay. If the enzyme concentration is too high or the incubation time is too long, the substrate may become depleted, leading to an underestimation of the enzyme activity.

Potential Interferences

Certain compounds can interfere with the assay. For example, compounds that absorb light at 550 nm can lead to falsely elevated readings. It is also important to consider that some biological samples may contain endogenous substances that can inhibit or activate the aminopeptidase being studied.

Visualizing the Mechanism

The enzymatic cleavage of GβNA and the subsequent colorimetric detection can be visualized as a clear, logical pathway.

Applications in Research and Drug Development

The GβNA assay is a versatile tool with broad applications in various fields:

-

Enzyme Characterization: It is widely used to determine the kinetic parameters (Km and Vmax) of aminopeptidases and to study their substrate specificity.[7][8]

-

Drug Discovery: The assay is amenable to high-throughput screening for the identification of aminopeptidase inhibitors, which are promising therapeutic targets for a range of diseases.[12]

-

Clinical Diagnostics: Elevated levels of certain aminopeptidases in biological fluids can serve as biomarkers for various pathological conditions, including liver disease and some cancers.[13]

-

Microbiology: The detection of specific aminopeptidase activities can be used for the identification and characterization of microorganisms.

Troubleshooting

Even with a well-defined protocol, issues can arise. Here are some common problems and their solutions:

| Problem | Possible Cause | Solution | Reference |

| No or low signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a positive control. | [14] |

| Incorrect buffer pH | Optimize the pH for the specific enzyme. | [15] | |

| Assay buffer is too cold | Equilibrate all reagents to the assay temperature. | [14] | |

| High background | Substrate instability | Prepare fresh substrate solution. | |

| Contaminated reagents | Use high-purity reagents and water. | ||

| Non-linear standard curve | Pipetting errors | Use calibrated pipettes and ensure accurate dilutions. | [16] |

| Saturation of signal | Dilute the standards or reduce the incubation time. | [14] |

Conclusion

The Glycine β-naphthylamide-based assay is a robust, sensitive, and versatile method for the detection of aminopeptidase activity. Its simplicity and adaptability make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the underlying principles and adhering to a well-structured and validated protocol, reliable and reproducible data can be generated, contributing to advancements in our understanding of the critical roles of aminopeptidases in health and disease.

References

-

Aminopeptidase N (APN/CD13) Activity Assay Kit (Fluorometric). Creative BioMart. [Link]

-

Diagnostic Applications of Enzymes in Medical Science. BNS Institute. [Link]

-

Ito, K., et al. (2001). Novel Aminopeptidase Speciˆc for Glycine from Actinomucor elegans. J-Stage. [Link]

-

Ito, K., et al. (2001). Novel aminopeptidase specific for glycine from Actinomucor elegans. PubMed. [Link]

-

Liu, F., et al. (2022). Advancement of fluorescent aminopeptidase probes for rapid cancer detection–current uses and neurosurgical applications. Frontiers. [Link]

-

Mina, M. A., et al. (2019). A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery. PubMed. [Link]

-

Prieto, I., et al. (2020). Aminopeptidases in Cardiovascular and Renal Function. Role as Predictive Renal Injury Biomarkers. PubMed. [Link]

-

Prieto, I., et al. (2020). Aminopeptidases in Cardiovascular and Renal Function. Role as Predictive Renal Injury Biomarkers. PMC - PubMed Central. [Link]

-

Publichem. Glycine beta-naphthylamide. [Link]

-

Tanioka, Y., et al. (1989). Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa. PubMed. [Link]

-

Troubleshooting. BioAssay Systems. [Link]

-

Wang, S., et al. (2004). Purification and properties of a novel glycine amino peptidase from Actinomucor elegans and its potential application. PubMed. [Link]

-

Yaron, A., et al. (1972). The hydrolysis of amino acyl-beta-naphthylamides by plasma aminopeptidases. PubMed. [Link]

-

Zervoudi, E., et al. (2013). Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. NIH. [Link]

Sources

- 1. Aminopeptidases in Cardiovascular and Renal Function. Role as Predictive Renal Injury Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminopeptidases in Cardiovascular and Renal Function. Role as Predictive Renal Injury Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advancement of fluorescent aminopeptidase probes for rapid cancer detection–current uses and neurosurgical applications [frontiersin.org]

- 4. A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and properties of a novel glycine amino peptidase from Actinomucor elegans and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycine beta-naphthylamide | C12H12N2O | CID 3013990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. LEUCINE AMINOPEPTIDASE IN HUMAN SERUM: COMPARISON OF HYDROLYSIS OF L-LEUCYLGLYCINE AND L-LEUCYL-BETA-NAPHTHYLAMIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diagnostic Applications of Enzymes in Medical Science • BNS Institute [bns.institute]

- 14. bioassaysys.com [bioassaysys.com]

- 15. docs.abcam.com [docs.abcam.com]